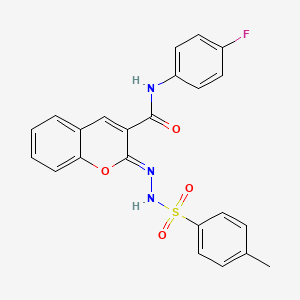
(Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating certain pathways involved in the process. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide in lab experiments include its potent anticancer activity and its potential use as an anti-inflammatory agent. However, the limitations of using the compound in lab experiments include its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of (Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide. These include:
1. The study of the compound's potential use as a treatment for Alzheimer's disease.
2. The study of the compound's mechanism of action in inducing apoptosis in cancer cells.
3. The development of more efficient synthesis methods for the compound.
4. The study of the compound's potential use as an anti-inflammatory agent.
5. The study of the compound's potential use in combination with other anticancer agents.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent anticancer activity and has potential use as an anti-inflammatory agent. The compound's mechanism of action is not fully understood, but it has been suggested to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in the inflammatory response. Further studies are needed to fully understand the compound's potential applications and mechanisms of action.
Métodos De Síntesis
The synthesis of (Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with 2-tosylhydrazine in the presence of acetic acid. The resulting product is then reacted with 3-acetylcoumarin in the presence of potassium carbonate to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
(Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
(2Z)-N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-15-6-12-19(13-7-15)32(29,30)27-26-23-20(14-16-4-2-3-5-21(16)31-23)22(28)25-18-10-8-17(24)9-11-18/h2-14,27H,1H3,(H,25,28)/b26-23- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPVRKDFVPJQQR-RWEWTDSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

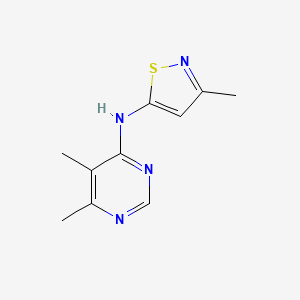
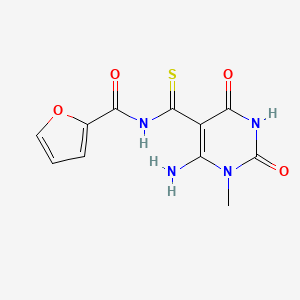
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2447230.png)
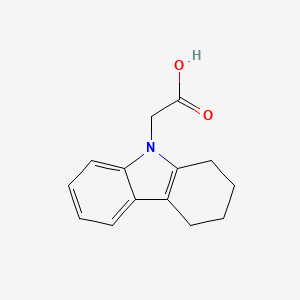
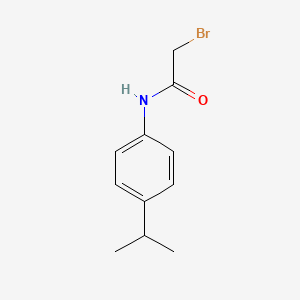
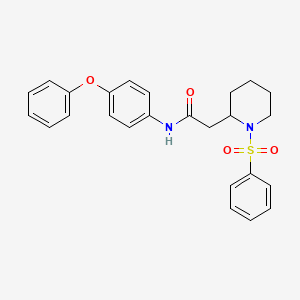

![5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2447239.png)
![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2447241.png)

![methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2447246.png)
![N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2447247.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B2447248.png)
![4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2447249.png)